3-Furanthiol

Flavor Chemistry Sensory Science Analytical Chemistry

3-Furanthiol (C4H4OS, furan-3-thiol) is the unsubstituted parent compound of the 3-furanthiol class of heterocyclic thiols. As a sulfur-containing volatile organic compound, it serves as a foundational molecule for understanding structure-activity relationships within flavor and fragrance chemistry.

Molecular Formula C4H4OS
Molecular Weight 100.14 g/mol
Cat. No. B12928861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Furanthiol
Molecular FormulaC4H4OS
Molecular Weight100.14 g/mol
Structural Identifiers
SMILESC1=COC=C1S
InChIInChI=1S/C4H4OS/c6-4-1-2-5-3-4/h1-3,6H
InChIKeyMWFFRFMPYAKXEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Furanthiol: A Foundational Sulfur Heterocycle in Flavor Chemistry and Synthetic Research


3-Furanthiol (C4H4OS, furan-3-thiol) is the unsubstituted parent compound of the 3-furanthiol class of heterocyclic thiols. As a sulfur-containing volatile organic compound, it serves as a foundational molecule for understanding structure-activity relationships within flavor and fragrance chemistry [1]. While its 2-methyl derivative (2-methyl-3-furanthiol, MFT) is more extensively characterized due to its commercial prominence as a meat flavor impact compound, 3-furanthiol itself is critical for synthetic route development, mechanistic studies, and as a reference standard for analytical method validation . Its simple structure (a thiol group directly attached to the 3-position of the furan ring) makes it an ideal model compound for investigating the fundamental reactivity, stability, and odor threshold contributions of the furan-3-thiol pharmacophore in the absence of substituent effects [2].

Why Substituting 3-Furanthiol with Other Furan Thiols or Thiols Is Scientifically Invalid


Generic substitution among furan thiols is precluded by their fundamentally distinct physicochemical, sensory, and reactivity profiles. The position of the thiol group on the furan ring dictates its electronic environment, which in turn governs odor threshold, volatility, and chemical stability. For instance, while 2-methyl-3-furanthiol (MFT) exhibits a roasted meat odor with an extraordinarily low detection threshold in water of 0.0048 μg/L, its positional isomer 2-furfurylthiol (2-furanmethanethiol) possesses a coffee-like, roasted sesame note with a significantly higher threshold of 0.1 μg/L—a 20-fold difference in sensory potency [1]. Furthermore, the unsubstituted 3-furanthiol core displays markedly different stability in aqueous versus non-polar media compared to its 2-substituted analogs, a critical consideration for formulation and storage [2]. Additionally, the synthetic routes to 3-substituted furan thiols versus 2-substituted analogs diverge fundamentally, with the former requiring specific Michael-type addition strategies to alkynones [3]. Therefore, assuming interchangeability between 3-furanthiol, 2-furanthiol derivatives, or other thiol classes without rigorous head-to-head validation will inevitably lead to unpredictable sensory outcomes, failed synthetic protocols, or erroneous analytical quantification.

Quantitative Differentiation of 3-Furanthiol from Closest Analogs: An Evidence-Based Procurement Guide


Odor Detection Threshold: 3-Furanthiol vs. 2-Furfurylthiol

3-Furanthiol derivatives, such as the benchmark 2-methyl-3-furanthiol (MFT), exhibit an odor detection threshold in water that is approximately 20-fold lower than that of 2-furfurylthiol, a key comparator and common flavor ingredient. This quantifies the superior sensory potency of the 3-furanthiol core structure for roasted, meaty notes [1].

Flavor Chemistry Sensory Science Analytical Chemistry

Synthetic Route Yield and Efficiency: Lipase-Assisted Generation of 3-Furanthiols

In a biocatalytic synthesis study, 2-methyl-3-furanthiol (MFT), a key 3-furanthiol derivative, was generated from its thioacetate precursor with an optimal yield of 88% in just 15 minutes under mild conditions (room temperature, pH 5.8). In contrast, the 2-furfurylthiol analog was obtained in a lower yield of 80% and required a longer reaction time of 1 hour [1]. This demonstrates that the 3-furanthiol scaffold is a more efficient substrate for lipase-catalyzed hydrolysis than the 2-furfurylthiol scaffold.

Biocatalysis Green Chemistry Flavor Synthesis

Stability in Formulation Matrices: 3-Furanthiol Derivative vs. 2-Furfurylthiol

The stability of 2-methyl-3-furanthiol (MFT) and 2-furfurylthiol (FFT) was directly compared in various media. Both thiols demonstrated significantly better stability in non-polar solvents such as n-hexane and n-pentane, as well as in a water/propylene glycol mixture, relative to their stability in pure water or phosphate buffer [1]. However, the 3-furanthiol derivative, MFT, is noted to be particularly unstable among thiols, with a specific degradation mechanism proposed, underscoring the need for controlled formulation [2].

Formulation Science Flavor Stability Process Chemistry

Formation Pathway and Precursor Efficiency: 3-Furanthiols vs. 2-Furfurylthiol in Maillard Reactions

In a model system studying Maillard reaction flavor formation, 2-methyl-3-furanthiol (MFT) and 2-furfurylthiol (FFT) were generated from different precursor systems with varying efficiencies. The highest yield for MFT (1.4 mol%) was achieved by reacting hydroxyacetaldehyde and mercapto-2-propanone for 6 minutes at 180 °C in the absence of water [1]. This contrasts with the formation of FFT, which was most efficiently generated from a furan-2-aldehyde/H2S system, exhibiting a 10-fold higher yield compared to its generation from other precursors [1]. This divergence confirms that the two compounds originate from distinct and non-interchangeable chemical pathways.

Maillard Reaction Flavor Generation Food Processing

Matrix Binding and Aroma Staling: Differential Reactivity of 3-Furanthiols with Coffee Melanoidins

In coffee beverages, the loss of characteristic sulfury-roasty aroma during storage is driven by covalent binding of key thiols to melanoidins. Direct comparative studies show that 2-furfurylthiol is the most severely affected, with its concentration decreasing by a factor of 16 upon addition of melanoidins . In contrast, while 2-methyl-3-furanthiol (MFT) also undergoes binding, its relative loss is significantly less pronounced under identical conditions . This indicates that the 3-furanthiol scaffold exhibits superior resistance to melanoidin-mediated aroma staling compared to the 2-furfurylthiol scaffold.

Flavor Stability Food Matrix Interactions Sensory Shelf-Life

Validated Application Scenarios for 3-Furanthiol and Its Derivatives Based on Comparative Evidence


High-Efficiency Biocatalytic Production of Meat Flavor Ingredients

Given the demonstrated 88% yield of 2-methyl-3-furanthiol (MFT) from thioacetates in just 15 minutes under mild enzymatic conditions—compared to 80% yield for 2-furfurylthiol over 1 hour [1]—industrial flavor houses should prioritize 3-furanthiol scaffolds for developing sustainable, low-energy biocatalytic manufacturing processes. This route offers a clear economic advantage in terms of reactor time and catalyst efficiency.

Formulation of Shelf-Stable Coffee and Roasted Flavors

In applications where coffee or roasted notes must persist through thermal processing and extended shelf-life, 3-furanthiol derivatives are a strategic choice. Comparative matrix binding studies confirm that 2-methyl-3-furanthiol is substantially more resistant to covalent binding by melanoidins than 2-furfurylthiol, which suffers a 16-fold concentration reduction . Formulating with 3-furanthiols minimizes the rapid aroma staling that plagues coffee-flavored beverages and confections.

Development of Ultra-Low-Dose Savory Flavor Systems

The extraordinarily low odor detection threshold of 0.0048 μg/L in water for 2-methyl-3-furanthiol—20-fold lower than that of 2-furfurylthiol at 0.1 μg/L [2]—enables flavorists to create potent meaty, roasted, and savory profiles at significantly reduced inclusion rates. This not only lowers raw material costs but also minimizes potential labeling and regulatory burdens associated with higher flavor dosages, making 3-furanthiols the ingredient of choice for cost-sensitive, high-impact savory applications.

Design of Tailored Maillard Reaction Flavorings

For process flavor developers, the knowledge that 2-methyl-3-furanthiol (MFT) is optimally generated from a hydroxyacetaldehyde/mercapto-2-propanone precursor system yielding 1.4 mol% under anhydrous conditions at 180 °C [3] provides a validated blueprint. In contrast, generating a 2-furfurylthiol note requires a furan-2-aldehyde/H2S system, which is 10-fold more efficient for that compound [3]. This allows formulators to rationally design precursor mixtures to selectively maximize the yield of desired 3-furanthiol meaty notes while suppressing competing pathways, ensuring a more authentic and potent final flavor.

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